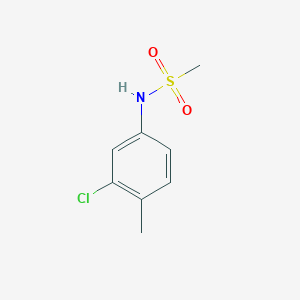

N-(3-chloro-4-methylphenyl)methanesulfonamide

説明

N-(3-chloro-4-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a chlorinated and methylated phenyl ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloro-4-methylaniline+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .

化学反応の分析

Substitution Reactions

The chloro and methyl groups on the phenyl ring enable regioselective substitution under specific conditions:

Nucleophilic Aromatic Substitution (NAS)

- Chloro group replacement : The electron-withdrawing sulfonamide group activates the aromatic ring toward nucleophilic attack.

Electrophilic Substitution

- Methyl group oxidation : The methyl group can be oxidized to a carboxylic acid using KMnO₄ in acidic media, though this reaction is less common due to steric hindrance.

Coupling Reactions

The sulfonamide scaffold participates in cross-coupling reactions to form biaryl derivatives:

Sulfonamide Modifications

- Deprotonation : The NH group (pKa ~10) reacts with strong bases (e.g., NaH) to form sulfonamide salts, enabling alkylation or acylation.

- Oxidation : Sulfur in the sulfonamide group resists oxidation, but under harsh conditions (e.g., H₂O₂, AcOH), it forms sulfonic acid derivatives.

Reductive Reactions

- Nitro group reduction : If present, nitro groups on the phenyl ring are reduced to amines using H₂/Pd-C or SnCl₂/HCl .

Biological Interactions and Enzyme Inhibition

N-(3-Chloro-4-methylphenyl)methanesulfonamide derivatives exhibit:

- Antimicrobial activity : Inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV, with IC₅₀ values comparable to ciprofloxacin .

- CYP17 enzyme inhibition : Potential use in prostate cancer therapy by blocking androgen biosynthesis .

Table 1 : Biological activity of selected derivatives

| Derivative | Target Enzyme | IC₅₀ (µg/mL) | Mechanism |

|---|---|---|---|

| 6 (Chloro-substituted) | S. aureus topoisomerase IV | 28.9 ± 0.3 | DNA decatenation blockade |

| 14 (Alkyl-substituted) | S. aureus DNA gyrase | >100 | No significant inhibition |

Stability and Degradation

科学的研究の応用

Antibacterial and Antifungal Properties

N-(3-chloro-4-methylphenyl)methanesulfonamide has been investigated for its antibacterial and antifungal activities. Its mechanism of action often involves competitive inhibition of specific enzymes, mimicking natural substrates and disrupting essential biochemical pathways. This property makes it a candidate for developing treatments against bacterial infections and fungal diseases.

Cancer Research

Research has indicated that derivatives of this compound may exhibit potential in treating abnormal cell growth, including cancer. Studies focusing on its interactions with various biological targets have shown promise in understanding its therapeutic potential and guiding further modifications to enhance efficacy against cancer cells.

Numerous studies have been conducted to elucidate the biological activity of this compound. These studies typically involve:

- Enzyme Inhibition : Investigating how the compound interacts with specific enzymes to inhibit their activity.

- Molecular Docking : Utilizing computational methods to predict how the compound binds to target proteins, providing insights into its potential effectiveness .

Case Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibited specific bacterial enzymes, leading to reduced bacterial growth in vitro. The compound's structural configuration allowed it to bind effectively at active sites, showcasing its potential as an antibacterial agent.

Case Study 2: Antifungal Activity

In another investigation, derivatives of this compound were tested against various fungal strains. Results indicated significant antifungal activity, suggesting that modifications to the compound could lead to new antifungal agents.

作用機序

The mechanism of action of N-(3-chloro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or experimental effects .

類似化合物との比較

- N-(3-chlorophenyl)methanesulfonamide

- N-(4-chlorophenyl)methanesulfonamide

- N-(2-chloro-4-methylphenyl)methanesulfonamide

Comparison: N-(3-chloro-4-methylphenyl)methanesulfonamide is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and binding affinity compared to other similar compounds. For instance, the presence of the methyl group at the 4-position can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .

生物活性

N-(3-Chloro-4-methylphenyl)methanesulfonamide is a sulfonamide derivative with significant biological activity, primarily attributed to its structural features that allow it to interact with various biological targets. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀ClNO₂S

- Molecular Weight : 219.69 g/mol

- Structural Features : The compound features a methanesulfonamide group attached to a chlorinated and methylated phenyl ring, which enhances its lipophilicity and potential for membrane penetration.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing the compound to bind effectively to active sites of target enzymes. This competitive inhibition disrupts critical biochemical pathways, which can lead to therapeutic effects against bacterial infections and cancer.

- Target Interactions : Studies have highlighted its ability to selectively bind to specific enzymes, thereby inhibiting their activity. This selectivity is crucial for developing targeted therapies.

Antibacterial Properties

Research indicates that this compound possesses notable antibacterial properties. It has been investigated for its effectiveness against various bacterial strains, leveraging its ability to inhibit bacterial enzyme functions essential for survival.

Anticancer Potential

The compound's mechanism of action extends to potential anticancer applications. By inhibiting specific enzymatic pathways involved in cell proliferation and survival, it may offer therapeutic benefits in cancer treatment.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other sulfonamide derivatives, which also exhibit biological activities. The following table summarizes the comparison of this compound with similar sulfonamides:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antibacterial, Anticancer | Sulfonamide group; selective enzyme inhibition |

| Sulfanilamide | Antibacterial | Classic sulfonamide; broad-spectrum antibacterial action |

| Trimethoprim | Antibacterial | Inhibits dihydrofolate reductase |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains in vitro, showcasing its potential as an antibacterial agent.

- Enzyme Inhibition Assays : High-throughput screening revealed that this compound could inhibit specific enzymes linked to bacterial metabolism, confirming its role in disrupting essential biochemical pathways .

- Cancer Cell Line Studies : Preliminary studies on cancer cell lines indicated that the compound could induce apoptosis in malignant cells by interfering with metabolic pathways crucial for cell survival.

特性

IUPAC Name |

N-(3-chloro-4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECJHCNQWJZFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349937 | |

| Record name | N-(3-chloro-4-methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71270-61-6 | |

| Record name | N-(3-chloro-4-methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。